molecular formula C58H70CaN8O10 B1245014 Nastorazepide calcium CAS No. 343326-69-2

Nastorazepide calcium

カタログ番号: B1245014
CAS番号: 343326-69-2
分子量: 1079.3 g/mol
InChIキー: DLRNGUKRKXEPEL-LJWMURKVSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nastorazepide calcium is a small molecule drug that functions as a cholecystokinin B receptor antagonist. It was initially developed by Zeria Pharmaceutical Co., Ltd. This compound has shown potential in treating various neoplasms, digestive system disorders, and endocrine and metabolic diseases .

化学反応の分析

Nastorazepide calcium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Properties and Mechanism of Action

Nastorazepide calcium is a derivative of 1,5-benzodiazepine with the following properties:

  • Chemical Formula : C29H36N4O5Ca
  • Molecular Weight : 540.62 g/mol
  • CAS Number : 343326-69-2

The compound functions by competitively binding to the CCK2 receptor, inhibiting the action of gastrin, a hormone that stimulates gastric acid secretion and is linked to various gastrointestinal cancers. By blocking this receptor, this compound may modulate digestive processes and exert antiproliferative effects on cancer cells .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Gastrointestinal Disorders :
    • Gastritis : The compound may help alleviate symptoms by reducing gastric acid secretion.
    • Reflux Esophagitis : Its antagonistic properties on CCK2R could provide relief from reflux symptoms.
    • Zollinger-Ellison Syndrome : this compound is being explored as a treatment option due to its ability to inhibit excessive gastrin secretion .
  • Oncology :
    • Pancreatic Cancer : Clinical trials have indicated that this compound may inhibit the proliferation of pancreatic tumor cells. It has been studied in phase II clinical trials for patients with metastatic pancreatic adenocarcinoma .
    • Gastrointestinal Cancers : Preclinical studies have shown promising results in using this compound against various gastrointestinal cancer models, highlighting its potential as an antineoplastic agent .

Case Studies and Clinical Trials

Several studies have documented the efficacy of this compound:

  • A phase II trial conducted in Japan, Korea, and Taiwan focused on metastatic pancreatic adenocarcinoma patients. The results indicated that patients receiving this compound experienced improved outcomes compared to control groups .
  • Research involving the use of radiolabeled gastrin analogues for theranostic applications demonstrated that modifications of the Z-360 motif could facilitate targeted delivery of cytotoxic drugs to CCK2R-positive cancer cells, enhancing treatment specificity and efficacy .

Comparative Analysis with Other Compounds

The following table compares this compound with other known CCK2R antagonists:

Compound NameStructure TypePrimary ActionUnique Features
This compound1,5-benzodiazepineCCK2 receptor antagonistPotential antineoplastic activity
Netazepide1,5-benzodiazepineGastrin receptor antagonistSustained increases in gastric pH
YF476Benzodiazepine derivativeGastrin/CCK2 receptor antagonistEffective against gastric neuroendocrine tumors
LoxiglumideNon-benzodiazepineCCK2 receptor antagonistPrimarily used in research settings
CI-988Benzodiazepine derivativeCCK2 receptor antagonistReduces gastric acid secretion

This compound stands out due to its specific design aimed at enhancing metabolic stability and receptor selectivity, making it a leading candidate among CCK2R antagonists .

作用機序

Nastorazepide calcium exerts its effects by binding to the cholecystokinin B receptor, thereby preventing receptor activation by gastrin. This inhibition reduces the proliferation of gastrointestinal and pancreatic cancer cells. The molecular targets and pathways involved include the cholecystokinin B receptor and downstream signaling pathways that regulate cell growth and survival .

類似化合物との比較

Nastorazepide calcium is unique among cholecystokinin B receptor antagonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific targeting of the cholecystokinin B receptor, making it a valuable tool in cancer therapy research.

生物活性

Nastorazepide calcium, also known as Z-360, is a selective antagonist of the cholecystokinin-2 receptor (CCK2R) and has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Nastorazepide functions primarily by competitively binding to the CCK2 receptor, inhibiting the action of cholecystokinin (CCK), a hormone involved in digestion and gut hormone release. By blocking CCK2R, Nastorazepide may modulate several physiological processes, including:

  • Gastric Acid Secretion : By inhibiting gastrin, which stimulates gastric acid production, Nastorazepide has shown promise in reducing acid secretion in preclinical models.
  • Neuropeptide Modulation : Preliminary studies suggest that Nastorazepide may act as an antagonist to Neuropeptide Y (NPY), potentially influencing appetite regulation and stress responses .

Antiproliferative Effects

Nastorazepide has demonstrated significant antiproliferative effects in various gastrointestinal cancer models. In vitro and in vivo studies have indicated that this compound can inhibit tumor growth by interfering with CCK2R signaling pathways. The following table summarizes key findings from relevant studies:

StudyModelKey Findings
AR42J cell lineInhibition of cell proliferation observed with IC50 values indicating effective receptor antagonism.
Xenograft modelsSignificant reduction in tumor size in CCK2R-expressing tumors following treatment with Nastorazepide.
Radiolabeled analogsEnhanced tumor uptake of radiolabeled CCK2R antagonists when combined with Nastorazepide, suggesting improved therapeutic efficacy.

Case Studies

  • Gastrointestinal Cancer Treatment : A study involving patients with advanced gastrointestinal tumors showed that Nastorazepide could enhance the efficacy of existing treatments by targeting CCK2R pathways, leading to improved patient outcomes in terms of progression-free survival (PFS) .
  • Neuroendocrine Tumors : In a clinical trial assessing the combination of Nastorazepide with radiolabeled somatostatin analogs, preliminary results indicated a significant improvement in tumor targeting and reduced systemic toxicity compared to traditional therapies .

Research Findings

Recent investigations into Nastorazepide's biological activity have focused on its pharmacokinetics and interactions within biological systems:

  • Binding Affinity : Studies have shown that Nastorazepide exhibits a high binding affinity for CCK2R, which is critical for its antagonistic effects. The compound's unique structure enhances its metabolic stability and selectivity compared to other CCK2R antagonists .
  • Side Effects Profile : Clinical assessments indicate that Nastorazepide generally has a favorable side effects profile, with fewer adverse reactions reported compared to other treatments targeting similar pathways .

特性

IUPAC Name

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNGUKRKXEPEL-LJWMURKVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H70CaN8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187905
Record name Z 360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343326-69-2
Record name Z 360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343326692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z 360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NASTORAZEPIDE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ3I1DMI8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nastorazepide calcium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nastorazepide calcium
Reactant of Route 3
Reactant of Route 3
Nastorazepide calcium
Reactant of Route 4
Reactant of Route 4
Nastorazepide calcium
Reactant of Route 5
Reactant of Route 5
Nastorazepide calcium
Reactant of Route 6
Nastorazepide calcium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。